3-(Trimethoxysilyl)propyl acrylate
Overview
Description
Synthesis Analysis
The synthesis of variants of 3-(trimethoxysilyl)propyl acrylate and their copolymerization has been explored to improve mechanical properties and water resistance. A notable synthesis involves an acid-catalyzed alcohol exchange reaction producing novel monomers, which upon polymerization yield copolymers with excellent mechanical property and water resistance due to high organosiloxane content (Xu Liang, 2003).
Molecular Structure Analysis
The structure of 3-(trimethoxysilyl)propyl acrylate-based copolymers has been characterized using various spectroscopic techniques, revealing how the integration of this monomer influences polymer networks. The copolymer's structure, particularly when modified with silane groups, significantly impacts its physical properties, including thermal stability and mechanical strength (Kuenbyeol Park et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of 3-(trimethoxysilyl)propyl acrylate in polymerization processes is notable. Its incorporation into copolymers has been found to affect the microstructure and thermal properties of the resulting materials. The ability of this monomer to participate in free radical polymerization, while also offering sites for further cross-linking through its trimethoxysilyl group, has been leveraged to create materials with desired mechanical and thermal properties (A. Mohammed et al., 2016).
Physical Properties Analysis
The incorporation of 3-(trimethoxysilyl)propyl acrylate into polymers significantly alters their physical properties. Studies have shown improved adhesion properties and water resistance in polyurethane adhesives modified with this monomer. These enhancements are attributed to the silane functionality, which provides a strong bond between the polymer and inorganic surfaces, thereby improving the composite's overall performance (Kuenbyeol Park et al., 2018).
Chemical Properties Analysis
The chemical properties of 3-(trimethoxysilyl)propyl acrylate-modified polymers, such as reactivity ratios and copolymer composition, have been thoroughly investigated. These studies reveal the nuanced influence of this monomer on copolymerization dynamics and the resulting material properties. The ability to tailor the chemical structure of polymers through the incorporation of this monomer enables the design of materials with specific attributes, such as enhanced thermal stability and mechanical strength (A. Mohammed et al., 2016).
Scientific Research Applications
Polymer and Composite Material Development
- Composite Latex of Organosiloxane-Acrylate Copolymer : 3-(trimethoxysilyl)propyl acrylate is utilized in developing high-property organosiloxane-acrylate copolymers, showing excellent mechanical properties and water resistance (Xu Liang, 2003).
- Polymer/Silica Nanocomposites : This compound is used for the synthesis of polyacrylic/titania nanoparticle hybrid thin films with high thermal stability and tunable refractive index, useful in optical thin film applications (Yang-Yen Yu & Po-Kan Chen, 2013).
- Acrylate Polymer Modification : Enhances the UV stability, color retention, and dirt pickup resistance of acrylate resins (Fan Xiao-dong, 2003).
Application in Optical and Electronic Materials
- Optical Thin Films : Used for the preparation of nanocomposites for optical thin film applications with strong surface planarity and adjustable refractive indices (Yang-Yen Yu & Po-Kan Chen, 2013).
- Photoresist Materials : Incorporated in the development of negative-type acrylate photoresists with enhanced thermal and dimensional stabilities, suitable for use in high-resolution applications (D. Lin et al., 2008).
Enhancements in Mechanical Properties
- Silica Reinforcement in Elastomers : Used to bond silica particles to poly(methyl acrylate) in composites, affecting mechanical and optical properties (Z. Pu et al., 1997).
- Improved Acrylic Resin Coatings : Functionalizes ZrO2 nanoparticles to enhance abrasion resistance of acrylic resin coatings (P. Dao et al., 2021).
Applications in Dental Materials
- Dental Restorative Materials : Utilized in formulating low-shrinkage, high-strength dental restorative materials with improved mechanical and physical properties (Chia-Yin Chen et al., 2008).
Catalysis and Chemical Processing
- Hydrogenation of Nitro-compounds : Applied in the preparation of rhodium catalyst supports for the chemoselective hydrogenation of aromatic nitro-compounds (C. Campos et al., 2015).
Nanotechnology and Material Science
- Nanocomposite Particle Formation : Aids in the preparation of acrylate polymer/silica nanocomposite particles with high encapsulation efficiency (Dong-ming Qi et al., 2006).
- Siloxane-modified Polymers : Used for copolymerization in supercritical CO2, resulting in polymers with unique viscosities and pH-dependent properties (Hongqi Hu et al., 2003).
Safety And Hazards
Future Directions
3-(Trimethoxysilyl)propyl acrylate has potential applications in the field of polymer reinforcement. For instance, it was used as a nanofiller to prepare UV-curable epoxy acrylate/modified aramid nanofiber nanocomposite films . The addition of 3-(trimethoxysilyl)propyl acrylate led to a substantial increase in both tensile stress and Young’s modulus of the films .
properties
IUPAC Name |
3-trimethoxysilylpropyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O5Si/c1-5-9(10)14-7-6-8-15(11-2,12-3)13-4/h5H,1,6-8H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQVDAIIQCXKPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCOC(=O)C=C)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O5Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
160716-45-0 | |
Record name | 3-(Trimethoxysilyl)propyl acrylate homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160716-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6063436 | |
Record name | 2-Propenoic acid, 3-(trimethoxysilyl)propyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trimethoxysilyl)propyl acrylate | |
CAS RN |
4369-14-6 | |
Record name | Acryloxypropyltrimethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4369-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Acryloxypropyltrimethoxysilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004369146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 3-(trimethoxysilyl)propyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 3-(trimethoxysilyl)propyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | acrylic acid, 3-(trimethoxysilyl)propyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.830 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Propenoic acid, 3-(trimethoxysilyl)propyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.712 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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